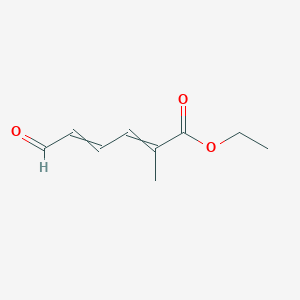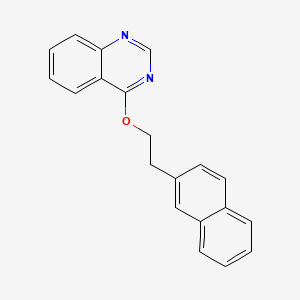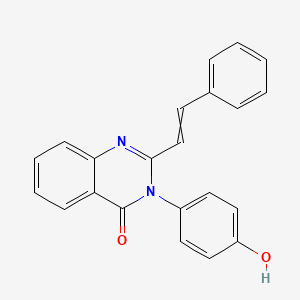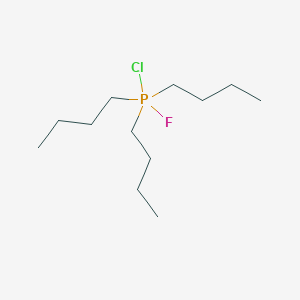
Ethyl 2-methyl-6-oxohexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-6-oxohexa-2,4-dienoate is an organic compound with the molecular formula C8H10O3. It is a derivative of hexa-2,4-dienoic acid, featuring an ethyl ester group at one end and a methyl group at the second carbon position. This compound is known for its unique chemical structure, which includes conjugated double bonds and a keto group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-6-oxohexa-2,4-dienoate can be achieved through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide. This method is advantageous due to the low cost, availability, and high catalytic-reaction rates of iron salts, as well as their low toxicity and ecological safety .
Another method involves the one-pot oxidation and olefination of (2Z)-3-chloroprop-2-en-1-ol using barium manganate (BaMnO4) and (carboethoxymethylene)triphenylphosphorane. This strategy avoids the preparation and isolation of labile and toxic intermediates, providing an efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of iron-based catalysts and barium manganate in industrial settings ensures high yields and cost-effectiveness. The process is optimized for scalability, safety, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methyl-6-oxohexa-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-6-oxohexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and keto group allow it to participate in various chemical reactions, influencing its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:
(2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate: This compound has a hydroxyl group at the second position instead of an ethyl ester group, leading to different chemical properties and reactivity.
(2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate: Similar to the previous compound but lacks the methyl group at the fifth position, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
130121-15-2 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
ethyl 2-methyl-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11)8(2)6-4-5-7-10/h4-7H,3H2,1-2H3 |
Clé InChI |
YPLUXBXMFZMAKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)



![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)






![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
